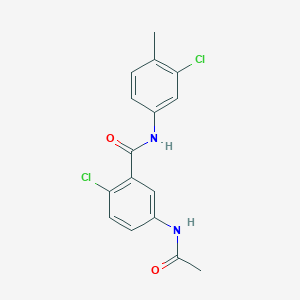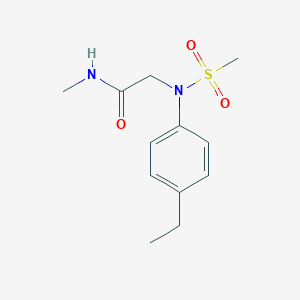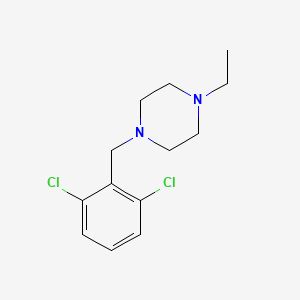
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide is a chemical compound that belongs to the class of organic compounds known as nitrobenzamides. It is also known as BML-210 and has been identified as a potential therapeutic agent for the treatment of various diseases.
Wirkmechanismus
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the regulation of inflammation and cancer progression. It has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and immune responses. It also inhibits the activity of the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has been found to exhibit various biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to inhibit the replication of various viruses, including HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. It has also been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent for the treatment of various diseases. However, the compound has some limitations, including its poor solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide. One area of research could be the development of more potent and selective analogs of the compound for the treatment of specific diseases. Another area of research could be the investigation of the compound's potential to modulate the immune system and its role in the treatment of autoimmune diseases. Furthermore, the compound's potential to inhibit viral replication could be explored further for the development of new antiviral therapies.
Synthesemethoden
The synthesis of N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form 2-bromo-4-methylbenzoyl chloride. The resulting compound is then reacted with 3-methyl-4-nitroaniline in the presence of a base such as triethylamine to produce N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively in various preclinical models for its potential therapeutic applications. Some of the research areas where N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has been investigated include cancer, viral infections, and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-3-5-13(12(16)7-9)17-15(19)11-4-6-14(18(20)21)10(2)8-11/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYWRMKHIRURJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5509919 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)
![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)


![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)
![N-(3,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5740128.png)


![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5740150.png)
![5-[(4-tert-butylbenzoyl)amino]isophthalamide](/img/structure/B5740174.png)

![1-[(3-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5740199.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5740207.png)